5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid
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Overview
Description
5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms and a fluorine atom attached to the phenyl group. This compound belongs to the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors .
Mode of Action
It’s suggested that similar compounds might exhibit strong h-bonding interactions with the residual amino acids in the active site of the enzyme .
Biochemical Pathways
Similar compounds have been known to affect various biological activities .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have shown various biological activities .
Action Environment
Similar compounds have been studied under various environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid typically involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine. The resulting intermediate is then subjected to basic hydrolysis to yield the target compound . The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The fluorine atom and carboxylic acid group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties.
Scientific Research Applications
5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-fluoro-1-phenyl-1H-Pyrazole-4-carboxylic acid include:
- 5-methyl-1-phenyl-1H-Pyrazole-4-carboxylic acid
- 5-chloro-1-phenyl-1H-Pyrazole-4-carboxylic acid
- 5-bromo-1-phenyl-1H-Pyrazole-4-carboxylic acid
Uniqueness
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug development and other applications .
Properties
IUPAC Name |
5-fluoro-1-phenylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZKSONDELVYHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265986-57-0 |
Source
|
Record name | 5-fluoro-1-phenyl-1H-pyrazole-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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